Bombesin acetate salt hydrate

Description

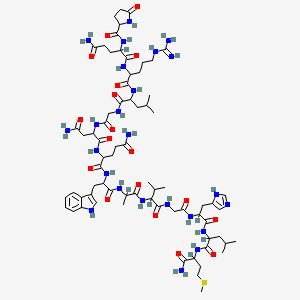

Bombesin acetate salt hydrate (C₇₁H₁₁₀N₂₄O₁₈S·C₂H₄O₂·H₂O, MW: 1619.86 g/mol) is a synthetic peptide originally isolated from amphibian skin. It belongs to the bombesin family of neuropeptides, which regulate physiological processes such as appetite, thermoregulation, and cell proliferation . Structurally, bombesin consists of 14 amino acids, with key residues at positions 2 (glutamine) and 6 (asparagine) critical for receptor binding . Its acetate salt hydrate form enhances solubility and stability, making it suitable for in vitro and in vivo studies, particularly in cancer research targeting gastrin-releasing peptide receptor (GRP-R) pathways .

Properties

Molecular Formula |

C71H110N24O18S |

|---|---|

Molecular Weight |

1619.9 g/mol |

IUPAC Name |

N-[1-[[1-[[2-[[4-amino-1-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide |

InChI |

InChI=1S/C71H110N24O18S/c1-34(2)24-47(92-62(105)43(14-11-22-79-71(76)77)89-64(107)45(15-18-52(72)96)90-63(106)44-17-20-55(99)85-44)61(104)81-31-56(100)87-51(28-54(74)98)69(112)91-46(16-19-53(73)97)65(108)94-49(26-38-29-80-41-13-10-9-12-40(38)41)66(109)84-37(7)60(103)95-58(36(5)6)70(113)82-32-57(101)86-50(27-39-30-78-33-83-39)68(111)93-48(25-35(3)4)67(110)88-42(59(75)102)21-23-114-8/h9-10,12-13,29-30,33-37,42-51,58,80H,11,14-28,31-32H2,1-8H3,(H2,72,96)(H2,73,97)(H2,74,98)(H2,75,102)(H,78,83)(H,81,104)(H,82,113)(H,84,109)(H,85,99)(H,86,101)(H,87,100)(H,88,110)(H,89,107)(H,90,106)(H,91,112)(H,92,105)(H,93,111)(H,94,108)(H,95,103)(H4,76,77,79) |

InChI Key |

QXZBMSIDSOZZHK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bombesin acetate salt hydrate is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid, with its protecting group, is added and coupled to the growing chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of bombesin acetate salt hydrate follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥97% .

Chemical Reactions Analysis

Types of Reactions

Bombesin acetate salt hydrate can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various amino acid derivatives and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Major Products Formed

Oxidation: Methionine sulfoxide derivatives.

Reduction: Free thiol-containing peptides.

Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

Bombesin acetate salt hydrate has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Mechanism of Action

Bombesin acetate salt hydrate exerts its effects by binding to gastrin-releasing peptide receptors (GRP-R), which are G protein-coupled receptors. Upon binding, it activates intracellular signaling pathways, including the inositol lipid pathway, leading to various physiological responses such as the release of gastrointestinal hormones, smooth muscle contraction, and modulation of glucose metabolism .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural and Functional Differences Between Bombesin and Key Analogs

- Alytesin : Shares 71% sequence identity with bombesin but differs at residues 2 (Gly vs. Gln) and 6 (Thr vs. Asn). While both induce hypothermia in rabbits, bombesin stimulates longer-lasting pancreatic secretion in dogs compared to alytesin .

- BBS-Shepherdin Conjugate : Retains bombesin’s GRP-R targeting but incorporates shepherdin for pro-apoptotic effects. Internalization rates (~25–30% in 30–60 min) mirror native bombesin derivatives, but receptor blocking confirms specificity .

- Neurotensin (NT) : Structurally distinct but functionally overlaps with bombesin in promoting androgen-independent prostate cancer growth. Bombesin acts via GRP-R, while NT signals through NTSR1/2 .

Receptor Binding Affinities

Table 2: Receptor Binding Affinities (Kd) of Bombesin Family Peptides

| Receptor | Bombesin | Alytesin | BRS-3 (Human) |

|---|---|---|---|

| GRP-R | 1–10 nM | 1–10 nM | >1 µM |

| NMB-R | 1–10 nM | 1–10 nM | >1 µM |

| BRS-3 | >1 µM | >1 µM | >1 µM |

Bombesin and alytesin exhibit nanomolar affinity for GRP-R and NMB-R, whereas BRS-3 binds bombesin weakly (Kd >1 µM) . This explains bombesin’s preferential use in GRP-R-driven cancer models over BRS-3-targeted studies.

Pharmacokinetic and Handling Considerations

Biological Activity

Bombesin acetate salt hydrate is a tetradecapeptide originally isolated from the skin of the European fire-bellied toad (Bombina bombina). This peptide plays a significant role in various biological processes, including the regulation of gastrointestinal functions and neuroendocrine activities. Its biological activity is primarily mediated through interactions with specific G-protein-coupled receptors, notably the gastrin-releasing peptide receptor (GRP-R) and bombesin receptor subtype-3 (BRS-3). This article delves into the biological activity of bombesin acetate salt hydrate, highlighting its pharmacological effects, potential therapeutic applications, and recent research findings.

Chemical Structure:

- Molecular Formula: C71H110N24O18S

- Molecular Weight: 1619.85 g/mol

- CAS Number: 31362-50-2

Bombesin's structure consists of a sequence of amino acids that allows it to bind effectively to its receptors, triggering intracellular signaling pathways that influence various physiological responses. The peptide is known to stimulate the release of gastrin and other gastrointestinal hormones, contributing to digestive processes and energy homeostasis .

Biological Effects

- Gastrointestinal Regulation:

- Neuroendocrine Functions:

-

Antitumor Activity:

- Recent studies indicate that bombesin and its analogs exhibit anti-proliferative effects on various cancer cell lines, including breast and prostate cancer cells .

- Bombesin receptor antagonists have been explored for their potential in treating malignancies such as small cell lung cancer and pancreatic adenocarcinoma .

Research Findings

Recent research has focused on developing bombesin analogs for targeted cancer therapy. A notable study demonstrated that bombesin conjugates showed significant anti-proliferative activity in breast and prostate cancer cell lines, with IC50 values in the low micromolar range. The study highlighted two specific analogs that exhibited superior activity compared to free peptides .

Table 1: Summary of Biological Activities of Bombesin Acetate Salt Hydrate

| Biological Activity | Effect/Outcome |

|---|---|

| Gastric Acid Secretion | Stimulates secretion via GRP-R activation |

| Pancreatic Enzyme Release | Enhances enzyme release for digestion |

| Appetite Regulation | Inhibits food intake through central nervous system |

| Blood Glucose Levels | Increases insulin secretion |

| Antitumor Activity | Inhibits proliferation in cancer cell lines |

Case Studies

-

Case Study on Cancer Treatment:

A recent clinical investigation assessed the efficacy of bombesin analogs labeled with indium-111 for imaging and targeting tumors. The study found high tumor uptake rates and favorable pharmacokinetics, suggesting potential for bombesin-based radiopharmaceuticals in oncology . -

Study on Metabolic Effects:

Another study examined the metabolic effects of bombesin in overweight individuals, revealing its role in increasing GLP-1 concentrations, which are crucial for insulin sensitivity and glucose metabolism .

Q & A

Q. How to chemically characterize Bombesin acetate salt hydrate for research use?

Bombesin acetate salt hydrate (CAS 31362-50-2) should be characterized using:

- HPLC : Confirm purity (≥97% ).

- Mass spectrometry : Verify molecular weight (1619.86 g/mol ) and structural integrity.

- Solubility testing : Dissolve in water (10 mg/mL, clear solution ) or LC-MS grade solvents for analytical workflows .

- Hydrate/salt content : Adjust calculations for quantitative experiments (e.g., multiply by 0.8792 for anhydrous equivalents if required ).

| Key Properties | Values |

|---|---|

| Molecular Formula | C₇₁H₁₁₀N₂₄O₁₈S·C₂H₄O₂·H₂O |

| Purity | ≥97% (HPLC) |

| Storage | -20°C (long-term), 2-8°C (short-term) |

Q. What are the best practices for handling and storing Bombesin acetate salt hydrate?

- Storage : Aliquot and store at -20°C for long-term stability or 2-8°C for frequent use . Avoid repeated freeze-thaw cycles.

- Handling : Reconstitute in water or buffer (e.g., TEAB or HEPES ). Use LC-MS grade solvents for sensitive assays .

- Moisture sensitivity : Store lyophilized powder with desiccants to prevent hydrate decomposition .

Q. How to prepare Bombesin solutions for in vitro assays?

- Solubility : Dissolve in water (10 mg/mL) or dilute acetic acid for higher concentrations .

- Working concentrations : Dilute to 50–500 μM in buffers compatible with downstream assays (e.g., FPOP studies use 50 μM in TEAB ).

- Sterility : Filter through 0.22 μm membranes for cell-based assays .

Advanced Research Questions

Q. How to design experiments studying Bombesin’s role in GRPR-mediated cell migration?

- Cell lines : Use GRPR-expressing models (e.g., MDA-MB-231 ).

- Stimulation : Apply 10–100 nM Bombesin to activate GRPR, monitoring downstream targets (FLNA, PLAU) via qPCR or Western blot .

- Controls : Include GRPR inhibitors (e.g., [D-Phe¹²]-Bombesin ) and siRNA knockdowns to confirm pathway specificity .

- Assays : Measure migration using Boyden chambers or scratch assays post-stimulation .

Q. How to reconcile contradictory results in Bombesin receptor activation studies?

- Dose-response validation : Test multiple concentrations (e.g., 10 nM–1 μM) to rule out non-linear effects .

- Batch variability : Analyze peptide content and salt/hydrate ratios between batches using elemental analysis or Karl Fischer titration .

- Receptor cross-talk : Screen for off-target interactions with related receptors (e.g., NMBR or BRS3) using competitive binding assays .

| Common Pitfalls | Solutions |

|---|---|

| EC₅₀ variability | Standardize GRPR expression levels |

| Non-specific binding | Use radiolabeled ligands (³H-Bombesin) |

Q. How to validate analytical methods for quantifying Bombesin in complex mixtures?

- Calibration curves : Prepare standards using Bombesin acetate salt hydrate, adjusting for hydrate content (e.g., 1 mg hydrate ≈ 0.88 mg anhydrous ).

- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients .

- Recovery tests : Spike known concentrations into biological matrices (e.g., cell lysates) and compare against controls .

Q. How to address batch-to-batch variability in Bombesin preparations?

- Quality control : Request certificates of analysis (COA) for peptide content, residual solvents, and counterion levels .

- Experimental adjustments : Normalize doses based on peptide content (e.g., 90% peptide content requires 10% higher mass ).

- Stability studies : Monitor degradation under assay conditions (e.g., 37°C, 24 hours) via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.